molecular formula C23H25N3O3S2 B2721487 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313520-90-0

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2721487
CAS No.: 313520-90-0
M. Wt: 455.59
InChI Key: BTGZFQBGMJUKJY-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (referred to as 2D216 in ) is a synthetic small molecule identified for its immunomodulatory properties. It features:

  • Aminothiazole core: Central to its structure, enabling interactions with biological targets.
  • 2,5-Dimethylphenyl substituent: Attached to the thiazole ring, contributing to hydrophobic interactions.
  • Piperidin-1-ylsulfonyl group: Linked to the benzamide moiety, influencing solubility and receptor binding.

2D216 was discovered via high-throughput screening (HTS) as a potentiator of Toll-like receptor 4 (TLR4)-mediated NF-κB signaling. It enhances cytokine production (e.g., IL-6, TNF-α) in conjunction with adjuvants like lipopolysaccharide (LPS) or monophosphoryl lipid A (MPLA) .

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-6-7-17(2)20(14-16)21-15-30-23(24-21)25-22(27)18-8-10-19(11-9-18)31(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGZFQBGMJUKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 2,5-dimethylphenylamine, the thiazole ring is formed through a cyclization reaction with α-haloketones under acidic conditions.

    Sulfonylation: The thiazole intermediate is then subjected to sulfonylation using piperidine and sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: Finally, the sulfonylated thiazole is reacted with 4-aminobenzoyl chloride to form the benzamide linkage, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and aromatic methyl groups are susceptible to oxidation. For example:

  • Thiazole ring oxidation : The sulfur atom in the thiazole moiety can undergo oxidation to form sulfoxide or sulfone derivatives under strong oxidizing conditions.

  • Methyl group oxidation : The 2,5-dimethylphenyl substituent may be oxidized to carboxylic acid groups via intermediates like alcohols or ketones, depending on reaction conditions.

Nucleophilic Substitution

The sulfonamide group (SO2-piperidine\text{SO}_2\text{-piperidine}) and benzamide (C=O-NH-\text{C=O-NH-}) are potential sites for nucleophilic attack:

  • Sulfonamide substitution : The piperidine group can be replaced by other amines (e.g., pyrrolidine, morpholine) via nucleophilic displacement, altering solubility and biological activity .

  • Amide bond cleavage : The benzamide linkage may undergo hydrolysis under acidic or basic conditions to yield 4-(piperidin-1-ylsulfonyl)benzoic acid and the corresponding thiazol-2-amine .

Acid-Base Reactions

The sulfonamide group (SO2NH\text{SO}_2\text{NH}) exhibits weak acidity (pKa10\text{pKa} \sim 10) due to electron-withdrawing effects of the sulfonyl group:

RSO2NH+H+RSO2NH2\text{RSO}_2\text{NH}^- + \text{H}^+ \leftrightarrow \text{RSO}_2\text{NH}_2

This property enables salt formation with strong bases (e.g., NaOH), enhancing aqueous solubility .

Electrophilic Aromatic Substitution

The 2,5-dimethylphenyl and benzamide aromatic rings can participate in:

  • Nitration : Introduces nitro groups at meta/para positions relative to existing substituents.

  • Halogenation : Bromine or chlorine addition under Lewis acid catalysis (e.g., FeBr₃) .

Structural Modifications in Analogs

Research on analogs highlights reaction-driven changes to optimize bioactivity:

Modification SiteReaction TypeExample AnalogBiological Impact
PiperidineAlkylation/Reduction4-((4-propylpiperidin-1-yl)sulfonyl) Enhanced NFAT activation
Thiazole C4Aryl substitution4-(4-bromophenyl) Altered NF-κB modulation
Benzamide C4Sulfonamide group swappingPyrrolidin-1-ylsulfonylVaried calcium channel interactions

Stability Under Physiological Conditions

  • Hydrolysis : The compound is stable at physiological pH but undergoes slow hydrolysis in strongly acidic (pH<2\text{pH} < 2) or alkaline (pH>12\text{pH} > 12) environments .

  • Thermal stability : Decomposes above 250°C, with the sulfonamide group showing resilience compared to the thiazole ring .

Key Research Findings

  • Mechanistic studies : 2D216 elevates intracellular Ca2+^{2+} via plasma membrane channels, facilitating NFAT nuclear translocation . This activity is retained in analogs with modified sulfonamide groups (e.g., 2E151) .

  • Structure-activity relationship (SAR) :

    • Piperidine substitution (e.g., 4-propylpiperidin-1-yl) enhances potency in mixed lymphocyte reactions .

    • Electron-withdrawing groups on the benzamide ring improve metabolic stability .

Scientific Research Applications

1. Immunological Applications

Research has demonstrated that 2D216 acts as a small molecule calcium channel activator, enhancing antigen-specific antibody responses when used as a co-adjuvant with lipopolysaccharides (LPS). A study indicated that the compound activates major mitogen-activated protein kinases but does not interact with common kinases or stimulate many pattern recognition receptors. Its mechanism involves elevating intracellular calcium levels and promoting the nuclear translocation of nuclear factor of activated T-cells (NFAT), which is crucial for T-cell activation and immune response enhancement .

2. Antimicrobial Activity

The compound exhibits significant antibacterial properties against various pathogens. In vitro studies have shown its effectiveness against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

The presence of the sulfonyl group in its structure enhances its binding affinity to bacterial enzymes, disrupting cell wall synthesis and leading to bacterial cell lysis. This suggests potential applications in developing new antibiotics, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

3. Neuroprotective Effects

2D216 has shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease. The compound's AChE inhibitory activity yielded an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in cognitive enhancement and neuroprotection .

Case Studies

Case Study on Antibacterial Activity : A study by Desai et al. (2016) highlighted that derivatives similar to this compound exhibited a fourfold increase in potency against MRSA compared to standard antibiotics like vancomycin. This underscores the potential of 2D216 as a novel antimicrobial agent.

Neuroprotection in Alzheimer's Disease Models : In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups. These findings suggest its efficacy in enhancing cholinergic transmission and offer insights into its potential therapeutic role .

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonyl group are key functional groups that enable binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Functional Group Variations

Aminothiazole Derivatives
Compound Name / ID Key Structural Features Biological Activity Reference
2D216 2,5-Dimethylphenyl on thiazole; piperidin-1-ylsulfonyl Enhances cytokine production (IL-6, TNF-α) with LPS/MPLA
2E151 2,5-Dimethylphenyl on thiazole; 4-propylpiperidin-1-ylsulfonyl Higher potency in mixed lymphocyte reaction (MLR) assays vs. 2D216
2D291 2-Bromo-5-methylphenyl on thiazole; piperidin-1-ylsulfonyl Consistent cytokine induction with LPS
Compound 50 4-Bromophenyl on thiazole; dimethylsulfamoyl Moderate NF-κB activation

Key Observations :

  • Alkyl Chain Extension : Substituting piperidine with 4-propylpiperidine (as in 2E151 ) improves potency, likely due to increased lipophilicity and enhanced membrane penetration .
  • Halogenation : Bromine substitution (e.g., 2D291 ) maintains activity but may alter metabolic stability .
Benzamide Derivatives with Heterocyclic Modifications

and describe compounds with benzo[d]thiazole or pyridinyl substituents:

Compound ID () Key Features Notes
4d Morpholinomethyl on thiazole; 3,4-dichlorobenzamide Potential antimicrobial activity (structural analogy)
4e 4-Methylpiperazinylmethyl on thiazole; 3,4-dichlorobenzamide Increased solubility vs. 2D216
4h Dimethylaminomethyl on thiazole; isonicotinamide Polar groups may reduce bioavailability

Key Observations :

  • Piperazine/Morpholine Substituents : Enhance solubility but may reduce CNS penetration compared to 2D216’s piperidine group .

Sulfonyl Group Modifications

The sulfonyl moiety is critical for receptor interactions. Comparisons include:

Compound Sulfonyl Group Activity Impact
2D216 Piperidin-1-yl Moderate potency in cytokine induction
2E151 4-Propylpiperidin-1-yl Enhanced potency (MLR assays)
4–22 () 2,4-Dimethylphenylsulfonyl Designed for enzyme inhibition (e.g., pain targets)
GSK1570606A () Phenylacetamide Pyridinylthiazole core with distinct target (enolase inhibition)

Key Observations :

  • Alkyl vs. Aryl Sulfonyl: Piperidine/alkyl groups (2D216, 2E151) favor immunomodulation, while aromatic sulfonyl groups (4–22) may shift activity toward enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

  • LogP : 2D216’s logP (~3.5, estimated) suggests moderate lipophilicity. Analogs like 2E151 (longer alkyl chain) may have higher logP, improving tissue penetration but risking metabolic instability.
  • Solubility : Piperidine derivatives (2D216, 2E151) show better aqueous solubility than morpholine/pyridinyl analogs (), critical for oral bioavailability.
  • Metabolic Stability : Bromine in 2D291 may slow hepatic metabolism compared to methyl groups in 2D216 .

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also referred to as compound 1, is a synthetic molecule with a complex structure that includes a thiazole ring and a piperidine sulfonyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of immunology and cancer research.

Structure and Synthesis

The compound's IUPAC name is N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide. The synthesis typically involves multiple steps:

  • Formation of the Thiazole Ring : The initial step involves cyclizing 2,5-dimethylphenylamine with α-haloketones under acidic conditions.
  • Sulfonylation : The thiazole intermediate is sulfonylated using piperidine and sulfonyl chloride in the presence of a base.
  • Amidation : The final step involves reacting the sulfonylated thiazole with 4-aminobenzoyl chloride to form the benzamide linkage.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring and sulfonyl group facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor functions. Research indicates that it may enhance immune responses by acting as a co-adjuvant in combination with Toll-like receptor (TLR) agonists .

Immunological Effects

Research has demonstrated that this compound can enhance the release of immunostimulatory cytokines in human monocytic cells (THP-1) and murine dendritic cells. In murine vaccination studies, it has been shown to significantly increase antigen-specific antibody titers when used alongside the FDA-approved TLR-4 agonist monophosphoryl lipid A (MPLA) .

Antitumor Activity

In terms of anticancer properties, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole scaffold can enhance potency against tumor cells . For instance, compounds containing electron-donating groups at specific positions on the phenyl ring have shown improved activity against cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .

Comparative Studies

Compound NameStructureBiological Activity
Compound 1StructureEnhances immune response; potential antitumor activity
Similar Compound ASimilar structure with morpholineAntitumor activity; varies in immunological effects
Similar Compound BSimilar structure with pyrrolidineReduced potency compared to Compound 1

Case Studies

  • Immunological Enhancement : In a study involving THP-1 cells, this compound was tested for its ability to activate NF-kB pathways. Results indicated that this compound significantly enhanced NF-kB activation in response to LPS stimulation after 12 hours .
  • Cancer Cell Line Testing : Various analogs of this compound have been tested against different cancer cell lines, revealing significant cytotoxic effects attributed to structural modifications that optimize binding interactions with specific cellular targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and structural confirmation methods for this compound?

  • Methodology : The synthesis typically involves coupling a thiazole core with substituted benzamide moieties. For example, piperidine sulfonyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling. Structural confirmation relies on 1H/13C-NMR to analyze chemical environments (e.g., aromatic protons at δ 6.8–7.5 ppm), HRMS for molecular weight validation (e.g., calculated vs. observed m/z), and melting point determination (range: 99.9–177.2°C). Yield optimization (78–90%) is achieved using reflux conditions in solvents like acetonitrile or 1,4-dioxane with catalysts such as K₂CO₃ .

Q. How is the compound evaluated for cytotoxicity in preclinical studies?

  • Methodology : Cytotoxicity is assessed via sulforhodamine B (SRB) assays against cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1). Cells are plated at 1.5 × 10⁵ cells/mL, treated with compound dilutions (DMSO vehicle control ≤0.5%), and incubated for 48–72 hours. GI₅₀ values (e.g., 10–21 µM) are calculated using dose-response curves. Reference compounds like CHS-828 validate assay sensitivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or piperidine groups) affect biological activity?

  • SAR Insights : Substitutions on the thiazole ring (e.g., 2,5-dimethylphenyl vs. 2-bromo-5-methylphenyl) significantly alter cytokine induction potency. For instance, 2D291 (2,5-dimethylphenyl) and 2E151 (piperidin-1-ylsulfonyl) show enhanced NF-κB/NFAT activation in LPS-stimulated models compared to unsubstituted analogs. Electron-withdrawing groups (e.g., sulfonyl) improve metabolic stability and lipophilicity, critical for in vivo efficacy .

Q. What mechanistic insights exist for this compound’s activity in cancer or immunomodulation?

  • Mechanistic Studies : In breast cancer models, analogs like INH1 disrupt the Hec1/Nek2 pathway , reducing kinetochore-microtubule attachments and activating the spindle assembly checkpoint. Techniques include Western blotting (Nek2 protein downregulation), siRNA knockdown, and immunofluorescence to visualize mitotic defects. In immunomodulation, synergy with MPLA (a TLR4 agonist) suggests adjuvant potential via enhanced IL-6/TNF-α production .

Q. How can molecular docking guide target identification for this compound?

  • Computational Approach : Docking studies (e.g., AutoDock Vina) into cyclophilin domains or protease active sites (e.g., D1 protease) predict binding affinities. For example, piperazine sulfonyl groups form hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases). Validation involves comparing docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

  • Troubleshooting : Variability in GI₅₀ values (e.g., HA22T vs. HONE-1) may stem from cell line-specific factors like efflux pump expression (e.g., P-gp) or metabolic enzyme activity. Solutions include:

  • Using isogenic cell pairs to isolate genetic variables.
  • Testing compound stability in cell culture media via LC-MS.
  • Incorporating 3D spheroid models to mimic tumor microenvironments .

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